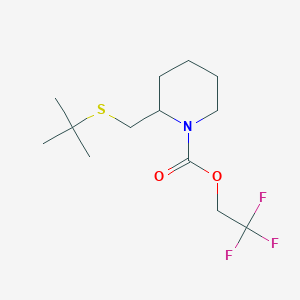

2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate

Beschreibung

2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate is a fluorinated piperidine derivative featuring a carboxylate ester group with a 2,2,2-trifluoroethyl moiety and a sulfur-containing substituent at the 2-position of the piperidine ring. The tert-butylthio group introduces steric bulk and moderate lipophilicity, while the trifluoroethyl ester enhances hydrolytic stability compared to non-fluorinated esters. This compound is structurally analogous to intermediates in medicinal chemistry, particularly in kinase inhibitor synthesis (e.g., IRE1α RNase antagonists) .

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl 2-(tert-butylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22F3NO2S/c1-12(2,3)20-8-10-6-4-5-7-17(10)11(18)19-9-13(14,15)16/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBRFLFSXAUCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach is to react piperidine with tert-butylthiol under controlled conditions to introduce the tert-butylthio group. The trifluoroethyl group can then be added through a reaction with 2,2,2-trifluoroethanol in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The piperidine ring can be oxidized to form piperidone derivatives.

Reduction: : Reduction reactions can be used to modify the trifluoroethyl group.

Substitution: : The tert-butylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: : Piperidone derivatives.

Reduction: : Reduced trifluoroethyl derivatives.

Substitution: : Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the field of fluorine chemistry due to the presence of the trifluoroethyl group.

Biology

In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding due to its unique structural features.

Medicine

Potential medicinal applications could include the development of new pharmaceuticals, especially those targeting specific biological pathways or diseases.

Industry

In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, benefiting from its chemical stability and unique properties.

Wirkmechanismus

The mechanism by which 2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate exerts its effects would depend on its specific application. For instance, in medicinal applications, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and synthetic aspects of the target compound with its analogues:

*Estimated based on structural similarity.

†Predicted using computational tools (e.g., ChemDraw).

Key Comparative Insights

Substituent Effects on Reactivity and Stability The trifluoroethyl ester in the target compound confers resistance to enzymatic hydrolysis compared to non-fluorinated esters (e.g., tert-butyl or ethyl esters) .

Lipophilicity and Bioavailability

- The target compound’s logP (~3.5) is higher than tert-butyl 2-ethylpiperidine-1-carboxylate (logP ~2.0) due to the trifluoroethyl and sulfur-containing groups, suggesting improved membrane permeability but possible solubility challenges .

- The trifluoromethylphenyl analogue has even higher lipophilicity (logP ~4.0), which may enhance blood-brain barrier penetration for CNS targets.

Synthetic Complexity

- The target compound’s synthesis likely involves multi-step protection/deprotection strategies, similar to the tert-butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate synthesis (75% yield) .

- In contrast, simpler analogues like tert-butyl 2-ethylpiperidine-1-carboxylate require fewer steps but lack functional groups for targeted bioactivity .

The sulfonamide-containing analogue demonstrated high potency (IC₅₀ < 100 nM) in IRE1α inhibition, highlighting the importance of fluorinated and sulfur-based motifs in drug design.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.